molecular formula C17H30N6O8S2 B14275402 Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine CAS No. 184778-53-8

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine

Katalognummer: B14275402
CAS-Nummer: 184778-53-8
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: WIBXAIWJRMRZFB-MRVGTOHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes glycine, alanine, threonine, and cysteine residues, which contribute to its unique properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, ensuring the production of high-purity peptides for research and commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in stabilizing protein structures and facilitating redox reactions. The peptide may also interact with cellular receptors and enzymes, influencing various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cystine: Similar structure but with an additional cystine residue.

    Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-alanine: Similar structure but with an alanine residue instead of cysteine.

Uniqueness

Glycylglycyl-L-alanyl-L-threonyl-L-cysteinyl-L-cysteine is unique due to its specific sequence and the presence of cysteine residues, which allow for the formation of disulfide bonds. This property makes it valuable for studying redox reactions and protein folding.

Eigenschaften

CAS-Nummer

184778-53-8

Molekularformel

C17H30N6O8S2

Molekulargewicht

510.6 g/mol

IUPAC-Name

(2R)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H30N6O8S2/c1-7(20-12(26)4-19-11(25)3-18)14(27)23-13(8(2)24)16(29)21-9(5-32)15(28)22-10(6-33)17(30)31/h7-10,13,24,32-33H,3-6,18H2,1-2H3,(H,19,25)(H,20,26)(H,21,29)(H,22,28)(H,23,27)(H,30,31)/t7-,8+,9-,10-,13-/m0/s1

InChI-Schlüssel

WIBXAIWJRMRZFB-MRVGTOHUSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O

Kanonische SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.